9-Hydroxydarutigenol

Description

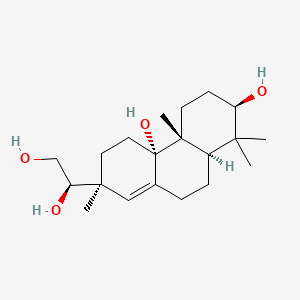

9-Hydroxydarutigenol (CAS: 1188282-00-9) is a diterpenoid with the molecular formula C₂₀H₃₄O₄ and a molecular weight of 338.5 g/mol . It is classified as a natural product and is structurally related to kaurane-type diterpenes, which are commonly found in medicinal plants. The compound is used as a reference standard in phytochemical and pharmacological research, particularly in studies involving traditional herbal medicines . Commercial preparations of 9-Hydroxydarutigenol are typically supplied in small quantities (e.g., 5–20 mg) and require storage at 2–8°C under light-protected conditions to maintain stability .

Properties

IUPAC Name |

(2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLIXFEBORQQV-OWJTWYAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103177 | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188282-00-9 | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxydarutigenol typically involves the extraction from natural sources such as Siegesbeckia orientalis. The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process involves the use of these solvents to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%) .

Industrial Production Methods: Industrial production methods for 9-Hydroxydarutigenol are not well-documented, but they likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems would be essential to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in its structure, which can participate in forming new bonds or modifying existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 9-Hydroxydarutigenol.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

9-Hydroxydarutigenol exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from damage .

- Anti-inflammatory Effects : Studies have shown that 9-Hydroxydarutigenol can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. It modulates pathways associated with inflammation, such as the NF-kB signaling pathway .

- Anticancer Potential : Preliminary studies indicate that 9-Hydroxydarutigenol may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its effects on various cancer cell lines have been documented, highlighting its role in cancer therapy research .

Case Studies and Research Findings

Several studies have documented the effects of 9-Hydroxydarutigenol in various experimental setups:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory Activity | Showed decreased levels of TNF-alpha and IL-6 in animal models of inflammation. |

| Study C | Anticancer Research | Induced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models. |

Case Study Examples

- Antioxidant Study : In a controlled laboratory setting, researchers treated cultured human cells with 9-Hydroxydarutigenol and measured oxidative stress markers. The results indicated a substantial decrease in reactive oxygen species (ROS), supporting its use as a dietary supplement for oxidative stress mitigation.

- Inflammation Model : In an animal model of arthritis, administration of 9-Hydroxydarutigenol resulted in lower joint swelling and pain scores compared to control groups, indicating its potential utility in managing inflammatory conditions.

- Cancer Cell Line Research : A recent study assessed the impact of 9-Hydroxydarutigenol on various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Future Directions and Clinical Implications

The ongoing research into 9-Hydroxydarutigenol suggests several potential clinical applications:

- Nutraceutical Development : Given its antioxidant and anti-inflammatory properties, there is potential for developing dietary supplements aimed at preventing chronic diseases associated with oxidative stress.

- Pharmaceutical Formulations : The compound's anticancer properties warrant further investigation for incorporation into chemotherapy regimens or as an adjunct therapy to enhance treatment efficacy.

- Clinical Trials : Future clinical trials are essential to establish safety profiles, optimal dosing strategies, and efficacy across different populations and disease states.

Mechanism of Action

The mechanism of action of 9-Hydroxydarutigenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. detailed studies on its specific molecular targets and pathways are still limited .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 9-Hydroxydarutigenol and related diterpenoids:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Source/Application |

|---|---|---|---|---|---|

| 9-Hydroxydarutigenol | 1188282-00-9 | C₂₀H₃₄O₄ | 338.5 | Hydroxyl at C9 | Natural product; research standard |

| Kirenol | 52659-56-0 | C₂₀H₃₄O₄ | 338.5 | Multiple hydroxyl groups | Anti-inflammatory agent; traditional medicine |

| ent-Kauran-17,19-dioic acid | 60761-79-7 | C₂₀H₃₀O₄ | 334.4 | Two carboxylic acid groups | Synthetic intermediate; phytochemical studies |

| 15,16-Di-O-acetyldarutoside | 1188282-02-1 | C₃₀H₄₈O₁₀ | 568.7 | Acetylated glycoside | Derived from Siegesbeckia species |

Key Observations :

- Isomerism: 9-Hydroxydarutigenol and Kirenol share the same molecular formula (C₂₀H₃₄O₄) but differ in hydroxyl group positioning, which may lead to variations in biological activity .

- Complexity: 15,16-Di-O-acetyldarutoside is a glycosylated derivative with a larger molecular weight, suggesting differences in bioavailability compared to non-glycosylated diterpenoids .

Stability and Handling

- 9-Hydroxydarutigenol: Requires storage at 2–8°C in light-protected conditions, similar to other oxygen-sensitive diterpenoids .

- Kirenol: Typically stable at room temperature but degrades under prolonged UV exposure due to its hydroxyl groups .

- 9(R)-Hexahydrocannabinol Acetate (a structurally distinct but functionally relevant compound): Supplied in acetonitrile solution at -20°C for long-term stability, highlighting the importance of solvent choice for labile terpenoids .

Biological Activity

9-Hydroxydarutigenol is a diterpenoid compound derived from Siegesbeckia orientalis, characterized by its molecular formula and a molecular weight of 338.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties.

Anti-Inflammatory Properties

Research indicates that 9-Hydroxydarutigenol exhibits significant anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. For instance, studies have demonstrated that this compound can reduce the expression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

Antioxidant Activity

The antioxidant capabilities of 9-Hydroxydarutigenol have also been investigated. Antioxidants are vital in neutralizing free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases. In vitro studies have revealed that 9-Hydroxydarutigenol can scavenge free radicals effectively, highlighting its potential as a protective agent against oxidative damage.

Cytotoxic Effects

In addition to its anti-inflammatory and antioxidant activities, 9-Hydroxydarutigenol has shown cytotoxic effects against certain cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics. Specifically, studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have illustrated its potential to inhibit cell proliferation and promote cell death .

The biological activity of 9-Hydroxydarutigenol is largely attributed to its structural features, particularly the hydroxyl groups that facilitate hydrogen bonding with biological molecules. This interaction can modulate enzyme activities and cellular signaling pathways, contributing to its therapeutic effects. However, detailed studies on specific molecular targets are still ongoing .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 9-Hydroxydarutigenol, a comparison with similar compounds is beneficial:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| 9β-Hydroxydarutigenol | Anti-inflammatory | Similar COX inhibition |

| Alpha-Mangostin | Antioxidant, anti-inflammatory | Broad spectrum cytotoxicity |

| Beta-Caryophyllene | Anti-inflammatory | CB2 receptor agonist |

This table illustrates that while there are similarities in biological activity among these compounds, each possesses unique characteristics that may influence their therapeutic applications.

Case Study: Anti-Inflammatory Effects

A study conducted on animal models demonstrated that administration of 9-Hydroxydarutigenol significantly reduced paw edema induced by carrageenan, a common method for evaluating anti-inflammatory agents. The results indicated a dose-dependent response, suggesting its potential utility in managing inflammatory conditions .

Research Findings on Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that 9-Hydroxydarutigenol exhibited a strong free radical scavenging ability comparable to established antioxidants like ascorbic acid. This finding supports its application in formulations aimed at reducing oxidative stress-related diseases .

Cytotoxicity Studies

Recent research explored the cytotoxic effects of 9-Hydroxydarutigenol against various cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a promising avenue for future cancer therapies targeting this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.